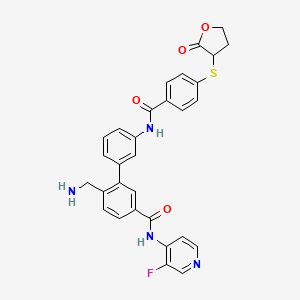

Rock-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C30H25FN4O4S |

|---|---|

Molecular Weight |

556.6 g/mol |

IUPAC Name |

4-(aminomethyl)-N-(3-fluoro-4-pyridinyl)-3-[3-[[4-(2-oxooxolan-3-yl)sulfanylbenzoyl]amino]phenyl]benzamide |

InChI |

InChI=1S/C30H25FN4O4S/c31-25-17-33-12-10-26(25)35-29(37)20-4-5-21(16-32)24(15-20)19-2-1-3-22(14-19)34-28(36)18-6-8-23(9-7-18)40-27-11-13-39-30(27)38/h1-10,12,14-15,17,27H,11,13,16,32H2,(H,34,36)(H,33,35,37) |

InChI Key |

QKLHHIYLYLZRFM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C1SC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=C(C=CC(=C4)C(=O)NC5=C(C=NC=C5)F)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Double-Edged Sword: Unraveling the Mechanism of ROCK Inhibitors in Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical regulators of fundamental cellular processes that are frequently hijacked by cancer cells to promote their growth, survival, and dissemination. As key effectors of the small GTPase RhoA, ROCKs play a pivotal role in orchestrating the actin cytoskeleton, thereby influencing cell shape, motility, and contractility. This central role has positioned ROCK inhibitors as a promising, albeit complex, class of anti-cancer therapeutics. This technical guide provides an in-depth exploration of the mechanism of action of ROCK inhibitors in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Core Signaling Pathways: The ROCK Inhibitor's Mode of Action

ROCK inhibitors exert their effects by competitively binding to the ATP-binding pocket of the ROCK kinase domain, thereby preventing the phosphorylation of its downstream substrates.[1] This inhibition disrupts two primary signaling cascades that are crucial for cancer cell pathophysiology: the regulation of actomyosin contractility and the control of actin filament dynamics.

Inhibition of Actomyosin Contractility

A primary function of ROCK is to promote actomyosin contractility, a process essential for cell migration, invasion, and cytokinesis.[2] ROCK achieves this through a dual mechanism:

-

Direct Phosphorylation of Myosin Light Chain (MLC): ROCK directly phosphorylates the regulatory myosin light chain (MLC) at Ser19 and Thr18, which activates the ATPase activity of the myosin heavy chain, leading to the contraction of actin filaments.[3]

-

Inactivation of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity.[4] This results in a net increase in phosphorylated MLC and sustained actomyosin contraction.

By inhibiting ROCK, these phosphorylation events are blocked, leading to a reduction in actomyosin contractility. This disruption of the cell's contractile machinery is a key factor in the anti-migratory and anti-invasive effects of ROCK inhibitors.

Caption: The RhoA-ROCK-MLC signaling pathway leading to actomyosin contractility.

Regulation of Actin Filament Dynamics

The second major arm of ROCK signaling involves the regulation of actin filament stability and dynamics, which is crucial for the formation of cellular protrusions like lamellipodia and filopodia that drive cell movement.[5] This is primarily mediated through the LIM kinase (LIMK) and cofilin pathway:

-

Activation of LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK1 and LIMK2.[5]

-

Inactivation of Cofilin: Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[5]

-

Actin Filament Stabilization: The inactivation of cofilin prevents the breakdown of F-actin, leading to the accumulation and stabilization of actin filaments.[5]

ROCK inhibitors block this cascade, leading to the reactivation of cofilin, increased actin depolymerization, and a disruption of the organized actin structures necessary for directed cell migration.

Caption: The ROCK-LIMK-Cofilin pathway regulating actin filament dynamics.

Quantitative Analysis of ROCK Inhibitor Activity

The efficacy of ROCK inhibitors varies depending on the specific compound, the cancer cell type, and the experimental conditions. The following tables summarize key quantitative data for commonly used ROCK inhibitors.

Table 1: IC50 Values of ROCK Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | Assay Type | IC50 Value | Reference |

| Fasudil | Small Cell Lung Cancer (NCI-H1339) | Cell Proliferation (CCK-8) | 76.04 µg/mL | [5] |

| Fasudil | Acute Megakaryocyte Leukemia (SET-2) | Cell Proliferation | Not explicitly stated, but effective at µM concentrations | [2] |

| Y-27632 | Bladder Cancer (T24) | Cell Proliferation | Concentration-dependent inhibition up to 150 µmol/l | [3] |

| Y-27632 | Bladder Cancer (5637) | Cell Proliferation | Concentration-dependent inhibition up to 150 µmol/l | [3] |

| DJ4 | Acute Myeloid Leukemia (AML) cell lines | Cytotoxicity | 0.05–1.68 μM | [6] |

| DJ4 | Primary AML patient cells | Cytotoxicity | 0.264–13.43 μM | [6] |

Table 2: Effects of ROCK Inhibitors on Cancer Cell Migration and Invasion

| Inhibitor | Cancer Cell Line | Assay Type | Concentration | % Inhibition/Effect | Reference |

| Y-27632 | Bladder Cancer (T24) | Transwell Invasion | 25, 50, 75 µmol/l | Concentration-dependent inhibition (P<0.001) | [3] |

| Y-27632 | Bladder Cancer (5637) | Transwell Invasion | 25, 50, 75 µmol/l | Concentration-dependent inhibition (P<0.001) | [3] |

| Y-27632 | Tongue Squamous Cell Carcinoma (Tca8113) | Transwell Migration & Invasion | Not specified | Significant decrease (P < 0.05) | [7] |

| Y-27632 | Tongue Squamous Cell Carcinoma (CAL-27) | Transwell Migration & Invasion | Not specified | Significant decrease (P < 0.05) | [7] |

| DJ4 | Lung Cancer (A549) | Wound Healing | 2.5 µM | Greater inhibition than 30 µM Y-27632 | [1] |

| DJ4 | Breast Cancer (MDA-MB-231) | Transwell Invasion | 5.0 µM | Reduced to 30% of control | [1] |

| RKI-18 | Breast Cancer (MDA-MB-231) | Wound Healing | Starting at 3 µM | Concentration-dependent inhibition | [8] |

| RKI-18 | Breast Cancer (MDA-MB-231) | Transwell Invasion | 10 µM | 67% inhibition | [9] |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in assessing the effects of ROCK inhibitors. Below are detailed protocols for key in vitro assays.

Wound Healing (Scratch) Assay for Cell Migration

This assay provides a straightforward method to assess collective cell migration.

Caption: A typical workflow for a wound healing assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Starvation (Optional): Once confluent, replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours to synchronize the cell cycle and reduce proliferation.

-

Scratching: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: Add fresh medium containing the desired concentration of the ROCK inhibitor or vehicle control.

-

Imaging: Immediately capture images of the scratch at multiple defined locations (time 0).

-

Incubation: Incubate the plate under standard cell culture conditions.

-

Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

-

Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the change in area over time.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

Protocol:

-

Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.

-

Cell Preparation: Harvest and resuspend cancer cells in serum-free medium.

-

Cell Seeding: Seed the cell suspension into the upper chamber of the transwell insert.

-

Treatment: Add the ROCK inhibitor or vehicle control to the cell suspension in the upper chamber.

-

Chemoattractant: Add complete growth medium (containing serum as a chemoattractant) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours.

-

Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Imaging and Quantification: Acquire images of the stained cells and count the number of invading cells per field of view.

Soft Agar Colony Formation Assay for Anchorage-Independent Growth

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.

Protocol:

-

Base Agar Layer: Prepare a 0.6% agar solution in complete medium and pour it into 6-well plates to form the base layer. Allow it to solidify.

-

Cell-Agar Layer: Prepare a 0.3% agar solution in complete medium. Mix the cancer cells with this solution and pour it on top of the base layer.

-

Treatment: Once the top layer has solidified, add complete medium containing the ROCK inhibitor or vehicle control on top.

-

Incubation: Incubate the plates for 2-4 weeks, replacing the treatment-containing medium every 2-3 days.

-

Colony Staining and Counting: Stain the colonies with a solution like crystal violet and count the number of colonies larger than a predefined size under a microscope.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify the phosphorylation status of key proteins in the ROCK signaling pathway.

Protocol:

-

Cell Lysis: Treat cancer cells with the ROCK inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of ROCK, MLC, LIMK, and cofilin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Immunofluorescence Staining of the Actin Cytoskeleton

This method allows for the visualization of changes in the actin cytoskeleton organization in response to ROCK inhibition.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the ROCK inhibitor or vehicle.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Blocking: Block with a solution of 1% BSA in PBS.

-

Staining: Stain the F-actin with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin).

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the actin cytoskeleton using a fluorescence or confocal microscope.

Conclusion and Future Directions

The intricate involvement of ROCK signaling in multiple facets of cancer progression has solidified its position as a compelling therapeutic target. ROCK inhibitors have demonstrated significant anti-tumor effects in preclinical models by disrupting key cellular processes such as migration, invasion, and anchorage-independent growth. However, the clinical translation of systemic ROCK inhibitors has been challenging due to dose-limiting toxicities, including hypotension.[10]

Future research is likely to focus on several key areas:

-

Isoform-Specific Inhibitors: The development of inhibitors that selectively target ROCK1 or ROCK2 may offer a better therapeutic window with reduced side effects.

-

Combination Therapies: Combining ROCK inhibitors with conventional chemotherapy or other targeted agents could enhance therapeutic efficacy and overcome drug resistance. For instance, ROCK inhibition has been shown to "prime" the tumor stroma, making it more accessible to cytotoxic drugs.[11]

-

Targeting the Tumor Microenvironment: The role of ROCK signaling in cancer-associated fibroblasts and immune cells is an active area of investigation, and targeting these interactions could provide novel therapeutic avenues.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to ROCK inhibitor therapy will be crucial for successful clinical implementation.

References

- 1. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rho‑associated kinase inhibitor, Y‑27632, inhibits the invasion and proliferation of T24 and 5367 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. selleckchem.com [selleckchem.com]

Decoding the ROCK Signaling Pathway: A Technical Guide to Inhibitor Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core techniques used to analyze the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway and assess the efficacy of its inhibitors. The ROCK signaling cascade is a pivotal regulator of cellular processes including contraction, motility, adhesion, and proliferation. Its dysregulation is implicated in a multitude of pathologies, making it a prime target for therapeutic intervention. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to empower researchers in their quest for novel ROCK-targeted therapies.

The ROCK Signaling Axis: A Visual Overview

The ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. In its GTP-bound state, RhoA binds to and activates ROCK, which in turn phosphorylates a myriad of downstream substrates, leading to the modulation of the actin cytoskeleton and other cellular events.

Role of ROCK signaling in cytoskeletal dynamics

An In-depth Technical Guide to the Role of ROCK Signaling in Cytoskeletal Dynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway is a master regulator of cytoskeletal dynamics, influencing cell shape, migration, adhesion, and proliferation by orchestrating changes in the actin, microtubule, and intermediate filament networks.[3][4][5] Its dysregulation is implicated in numerous pathologies, including cancer, cardiovascular disease, and neurological disorders, making ROCK a prominent target for therapeutic intervention.[6][7][8] This guide provides a comprehensive overview of the ROCK signaling cascade, its impact on the cytoskeleton, key experimental methodologies for its study, and quantitative data on its modulation.

The Core RhoA-ROCK Signaling Axis

The central pathway involves the activation of Rho GTPases (primarily RhoA), which cycle between an inactive GDP-bound state and an active GTP-bound state.[] This cycling is tightly controlled by Guanine Nucleotide Exchange Factors (GEFs), which promote GTP loading, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[] Upon activation by upstream signals, GTP-bound RhoA binds to the Rho-binding domain (RBD) of ROCK, relieving its autoinhibitory C-terminal fold and activating its kinase domain.[1][10] Activated ROCK then phosphorylates a host of downstream substrates to modulate cytoskeletal architecture and cellular tension.[3][11]

References

- 1. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 2. Rho-associated coiled-coil kinase (ROCK) signaling and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rho, ROCK and actomyosin contractility in metastasis as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

The Role of ROCK Inhibitors in Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA.[][2] The Rho/ROCK signaling pathway is a pivotal regulator of the actin cytoskeleton, influencing a multitude of cellular processes including cell shape, motility, proliferation, and apoptosis.[2][3] A key function of this pathway is the control of cell adhesion, a fundamental process in tissue organization, development, and various pathological conditions. ROCK inhibitors, a class of small molecules that competitively target the ATP-binding domain of ROCK, have emerged as powerful tools for dissecting the intricacies of cell adhesion and as potential therapeutic agents for diseases characterized by aberrant cell-matrix interactions.[4][5] This technical guide provides an in-depth exploration of the function of ROCK inhibitors in cell adhesion, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Core Mechanism of ROCK in Cell Adhesion

ROCK promotes the formation of contractile actin-myosin filaments, known as stress fibers, and the maturation of focal adhesions, which are large, multi-protein complexes that anchor the cell to the extracellular matrix (ECM).[4][6] This is achieved through two primary downstream effects:

-

Phosphorylation of Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which increases the ATPase activity of myosin II and promotes the assembly of contractile actomyosin filaments.[7][8]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity.[8][9] This leads to a sustained increase in phosphorylated MLC levels.

The resulting increase in intracellular tension generated by stress fibers is crucial for the growth and maturation of focal adhesions.[6] This creates a positive feedback loop where adhesion maturation and cytoskeletal tension are mutually reinforcing.[6]

Impact of ROCK Inhibitors on Cell Adhesion

ROCK inhibitors disrupt this pathway, leading to a significant alteration in cell adhesion dynamics. By blocking ROCK activity, these inhibitors prevent the phosphorylation of MLC and the inactivation of MLCP, resulting in decreased actomyosin contractility and the disassembly of stress fibers.[10] This has several profound effects on cell-matrix adhesion:

-

Reduced Focal Adhesion Size and Increased Number: Treatment with ROCK inhibitors, such as Y-27632, leads to a significant reduction in the size of focal adhesions.[11][12] Concurrently, there is often an increase in the number of smaller, more nascent adhesions.[11][12] This suggests a shift from mature, stable focal adhesions to more dynamic, less stable adhesive structures.

-

Altered Cell Morphology and Spreading: Inhibition of ROCK often causes cells to lose their spread, flattened appearance and adopt a more contracted or stellate morphology.[10] However, in some contexts, ROCK inhibition can paradoxically promote cell spreading, particularly in the early stages of adhesion.[13]

-

Modulation of Adhesion Strength: The effect of ROCK inhibitors on overall adhesion strength can be context-dependent. While the disassembly of mature focal adhesions might suggest weaker adhesion, the promotion of numerous smaller adhesions can sometimes lead to an overall increase in the number of adherent cells.[14][15] For instance, in corneal endothelial cells, ROCK inhibitors have been shown to promote cell adhesion.[14][16]

-

Promotion of Cell Migration: By reducing the stability of cell-matrix adhesions, ROCK inhibitors can promote cell migration in certain scenarios.[17] The transition from stable to more dynamic adhesions facilitates the rapid assembly and disassembly of adhesive contacts required for cell movement.

Quantitative Data on the Effects of ROCK Inhibitors

The following table summarizes quantitative data from various studies on the effects of ROCK inhibitors on cell adhesion parameters.

| Cell Type | ROCK Inhibitor | Concentration | Parameter | Observed Effect | Reference |

| C2C12 Myoblasts | Y-27632 | 10 µM | Focal Adhesion Size | Significant reduction (P < 0.001) | [11] |

| C2C12 Myoblasts | Y-27632 | 10 µM | Focal Adhesion Number | Significant 2-fold increase (P < 0.017) | [11] |

| U2OS Cells | Y-27632 | 2 µM | Focal Adhesion Length | Persistence of elongated focal adhesions | [18] |

| U2OS Cells | Y-27632 | 5 µM | Radial Stress Fibers | Markedly reduced appearance | [18] |

| U2OS Cells | Y-27632 | 10 µM | Focal Adhesions | Appeared as near diffraction-limited puncta | [18] |

| hESC-RPE Cells | Y-27632 | 10 µM | Cell Adhesion | ~4-fold increase in adherent cells | [13] |

| hESC-RPE Cells | ROCKIV (ROCK2 inhibitor) | 10 µM | Cell Adhesion | ~4-fold increase in adherent cells | [13] |

| hESC-RPE Cells | Y-27632 | 10 µM | Cell Spreading Area | Significant increase at 1, 2, and 4 hours | [13] |

| Monkey Corneal Endothelial Cells | Y-27632 | Not Specified | Adhered Cell Number (with C3 - RhoA inhibitor) | 125.4 ± 4.7% of control (p<0.05) | [14] |

| Monkey Corneal Endothelial Cells | Y-27632 | Not Specified | Adhered Cell Number (with Blebbistatin - MLC inhibitor) | 172.3 ± 1.7% of control (p<0.05) | [14] |

| Rabbit Limbal Epithelial Cells | Y-27632 | Not Specified | Adherent Cell Number (at 120 min) | Increased from 95±12 to 171±13 per view field | [15] |

Signaling Pathways and Experimental Workflows

Rho/ROCK Signaling Pathway in Cell Adhesion

The following diagram illustrates the central role of the Rho/ROCK pathway in regulating actomyosin contractility and focal adhesion formation.

Caption: The Rho/ROCK signaling pathway in cell adhesion.

Experimental Workflow: Immunofluorescence Staining for Focal Adhesions

This diagram outlines a typical workflow for visualizing focal adhesions using immunofluorescence.

Caption: Workflow for focal adhesion immunofluorescence.

Logical Relationship: ROCK Inhibition and Cellular Effects

This diagram illustrates the cause-and-effect relationships following ROCK inhibition.

Caption: Effects of ROCK inhibition on cell adhesion.

Detailed Experimental Protocols

Cell Adhesion Assay

This protocol is adapted from methodologies used to assess the effect of ROCK inhibitors on the adhesion of various cell types.[19][20]

Objective: To quantify the number of adherent cells to an ECM-coated surface in the presence or absence of a ROCK inhibitor.

Materials:

-

96-well tissue culture plates

-

Extracellular matrix (ECM) protein (e.g., Matrigel, Fibronectin, Laminin)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

ROCK inhibitor (e.g., Y-27632)

-

Vehicle control (e.g., DMSO)

-

Trypsin-EDTA

-

Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or a hemocytometer

-

Plate reader (for colorimetric or luminescent assays)

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with the desired ECM protein according to the manufacturer's instructions. For example, coat with Matrigel (2 µg/50 µl) and allow it to solidify.[20]

-

Wash the wells with PBS to remove any unbound ECM.

-

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with the ROCK inhibitor or vehicle control in their culture medium for a specified time (e.g., 30 minutes to 1 hour).[19]

-

Harvest the cells using trypsin-EDTA and neutralize the trypsin.

-

Resuspend the cells in fresh culture medium containing the ROCK inhibitor or vehicle.

-

Count the cells and adjust the concentration to a known density (e.g., 4 x 10^5 cells/ml).[20]

-

-

Adhesion:

-

Washing:

-

Gently wash the wells with PBS to remove non-adherent cells. The number of washes may vary (e.g., twice).[20]

-

-

Quantification:

-

Quantify the number of adherent cells using a suitable method.

-

Luminescent/Colorimetric Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the signal according to the manufacturer's protocol. The signal intensity is proportional to the number of viable, adherent cells.

-

Direct Counting: For larger cells, it may be possible to fix and stain the cells and then count them under a microscope.

-

-

-

Data Analysis:

-

Calculate the percentage of adherent cells for each condition relative to the total number of cells seeded.

-

Compare the adhesion of inhibitor-treated cells to the vehicle-treated control.

-

Immunofluorescence Staining for Focal Adhesions and the Actin Cytoskeleton

This protocol is a generalized procedure based on methods described in the literature for visualizing focal adhesion proteins like paxillin and vinculin, and F-actin.[10][21]

Objective: To visualize the effect of ROCK inhibitors on the size, number, and distribution of focal adhesions and the organization of the actin cytoskeleton.

Materials:

-

Glass coverslips in a multi-well plate

-

Cell culture medium

-

ROCK inhibitor (e.g., Y-27632)

-

Vehicle control (e.g., DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS)

-

Primary antibodies (e.g., mouse anti-paxillin, mouse anti-vinculin)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated donkey anti-mouse IgG)

-

Fluorescently labeled phalloidin (for F-actin staining)

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and spread overnight.

-

Treat the cells with the desired concentration of ROCK inhibitor or vehicle for the specified duration (e.g., 1 hour).[10]

-

-

Fixation:

-

Carefully aspirate the culture medium.

-

Fix the cells by adding 4% PFA in PBS and incubating for 15-30 minutes at room temperature.[21]

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes at room temperature.[21]

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[21]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against a focal adhesion protein (e.g., anti-paxillin at 1:100) in the blocking buffer.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[21]

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody and Phalloidin Incubation:

-

Dilute the fluorescently labeled secondary antibody and fluorescently labeled phalloidin in the blocking buffer.

-

Incubate the cells with this solution for 1 hour at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Perform a final wash with PBS.

-

-

Mounting and Imaging:

-

Carefully mount the coverslips onto glass slides using an antifade mounting medium.

-

Seal the edges of the coverslips with nail polish.

-

Image the cells using a fluorescence or confocal microscope.

-

Western Blotting for Phosphorylated Myosin Light Chain (pMLC)

This protocol is based on methods to assess the activity of the ROCK pathway by measuring the phosphorylation of its downstream target, MLC.[14][22]

Objective: To determine the effect of ROCK inhibitors on the phosphorylation level of Myosin Light Chain.

Materials:

-

Cell culture dishes

-

ROCK inhibitor (e.g., Y-27632)

-

Vehicle control (e.g., DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-MLC, mouse anti-total MLC, rabbit anti-GAPDH)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Plate cells and treat with the ROCK inhibitor or vehicle as required for the experiment.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C.[13]

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.[13]

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing:

-

To normalize the data, the membrane can be stripped and reprobed with antibodies against total MLC and a loading control like GAPDH.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of pMLC to total MLC and normalize to the loading control.

-

Compare the levels of pMLC in inhibitor-treated samples to the control.

-

Conclusion and Future Directions

ROCK inhibitors are invaluable tools for modulating cell adhesion and dissecting the underlying molecular machinery. Their ability to decrease actomyosin contractility and alter the dynamics of focal adhesions has significant implications for both basic research and clinical applications. The development of more specific ROCK inhibitors, including isoform-selective inhibitors, will further refine our understanding of the distinct roles of ROCK1 and ROCK2 in cell adhesion and other cellular processes.[23][24] As our knowledge of the intricate regulation of the Rho/ROCK pathway expands, so too will the potential for therapeutic interventions targeting this pathway in a range of diseases, from cancer metastasis to glaucoma and fibrosis.[4][25] This guide provides a foundational understanding and practical protocols to aid researchers in exploring the multifaceted functions of ROCK inhibitors in the dynamic world of cell adhesion.

References

- 2. mdpi.com [mdpi.com]

- 3. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 5. What are Rho-associated kinases inhibitors and how do they work? [synapse.patsnap.com]

- 6. ACTIVATION OF ROCK BY RHOA IS REGULATED BY CELL ADHESION, SHAPE, AND CYTOSKELETAL TENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ROCK-2 is associated with focal adhesion maturation during myoblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ROCK Inhibitors can Enhance the Adhesion of Cultured Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Down-regulation of cell adhesion via rho-associated protein kinase (ROCK) pathway promotes tumor cell migration on laminin-511 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ROCK Inhibitor Enhances Adhesion and Wound Healing of Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The effect of ROCK-1 activity change on the adhesive and invasive ability of Y79 retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 22. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

Investigating ROCK inhibitor effects on gene expression

An In-depth Technical Guide to the Effects of ROCK Inhibitors on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway is a pivotal regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[2][3][4] Given its central role, dysregulation of the ROCK pathway has been implicated in a wide array of pathologies, including cardiovascular diseases, cancer, glaucoma, and neurological disorders.[5][6][7] Consequently, inhibitors targeting ROCK have emerged as valuable research tools and promising therapeutic agents.[6][8]

This technical guide provides a comprehensive overview of the effects of ROCK inhibitors on gene expression. It details the underlying signaling pathways, summarizes key changes in gene expression across various cell types, presents detailed experimental protocols for investigation, and offers insights into the mechanisms connecting ROCK activity to the cellular transcriptome.

The ROCK Signaling Pathway

The canonical RhoA/ROCK signaling pathway is initiated by the activation of RhoA, a small G protein that cycles between an inactive GDP-bound state and an active GTP-bound state.[] Upon stimulation by various upstream signals, such as growth factors or mechanical stress, RhoA-GTP binds to and activates ROCK.[3] Activated ROCK, in turn, phosphorylates a host of downstream substrates, leading to the regulation of actin-myosin contractility and cytoskeletal organization.[4][10] Key downstream targets include Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), which directly influence cellular contraction.[1] Beyond its effects on the cytoskeleton, the ROCK pathway also plays a significant role in modulating gene expression, thereby influencing a broad spectrum of cellular functions.[2][4]

Summary of ROCK Inhibitor Effects on Gene Expression

The application of ROCK inhibitors, such as Y-27632 and Fasudil, has been shown to induce significant and context-dependent changes in gene expression across a variety of cell types and experimental models. These alterations underpin many of the observed phenotypic effects of ROCK inhibition, from promoting stem cell survival to suppressing cancer cell malignancy.

| Cell Type / Condition | ROCK Inhibitor | Key Gene Expression Changes | Reference |

| Human Embryonic Stem Cells (hESCs) | Y-27632 | Downregulation of pluripotency markers OCT4/POU5F1 and NANOG in enzymatically passaged cells.[11] | [11] |

| Mesenchymal Stem Cells (MSCs) - Chondrogenesis | Y-27632 | Upregulation of Sox9, Aggrecan, and Collagen II in pellet culture. Downregulation of the same genes in µRB culture.[12] | [12] |

| P19 Embryonal Carcinoma Cells | Y-27632 | Downregulation of early endodermal markers. Upregulation of pluripotent markers SSEA-1 and Oct-4 in RA-treated cultures.[13] | [13] |

| Retinal Pigment Epithelial (ARPE-19) Cells | Y-27632 | Inhibition of TGF-β-induced upregulation of fibronectin, MMP-2, COL1A1, and COL1A2.[14] No significant effect on laminin.[14] | [14] |

| Breast Cancer Cells (T4-2) | Y-27632, Fasudil | Downregulation of ROCK1, EGFR, GLUT3, LDHA, and c-MYC in reverted malignant cells.[15] | [15] |

| Human Fibroblasts | Y-27632 | Altered expression of genes involved in cell cycle regulation and cytokinesis .[16] | [16] |

| Trophectoderm | Y-27632 | Suppression of tight junction genes such as CXADR, OCLN, TJP1, and CDH1.[1] Reduced expression of CDX2.[1] | [1] |

| Salivary Gland Stem Cells (SGSCs) | Y-27632 | Upregulation of the anti-apoptotic gene Bcl-2.[17] | [17] |

Experimental Protocols

Investigating the effects of ROCK inhibitors on gene expression typically involves a series of well-established molecular biology techniques. The following section outlines the core methodologies.

References

- 1. Frontiers | Rocking the Boat: The Decisive Roles of Rho Kinases During Oocyte, Blastocyst, and Stem Cell Development [frontiersin.org]

- 2. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are ROCK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Passaging techniques and ROCK inhibitor exert reversible effects on morphology and pluripotency marker gene expression of human embryonic stem cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effects of ROCK Inhibition on Mesenchymal Stem Cell Chondrogenesis Are Culture Model Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Rho Kinase Regulates Specification of Early Differentiation Events in P19 Embryonal Carcinoma Stem Cells | PLOS One [journals.plos.org]

- 14. Inhibition of RhoA/Rho-kinase pathway suppresses the expression of extracellular matrix induced by CTGF or TGF-β in ARPE-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative gene expression profiling in three primary human cell lines after treatment with a novel inhibitor of Rho kinase or atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Dichotomous Role of ROCK Inhibitors in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton and are involved in a multitude of cellular processes including adhesion, migration, proliferation, and apoptosis. The role of ROCK signaling in apoptosis is complex and often contradictory, exhibiting both pro-apoptotic and anti-apoptotic functions depending on the cellular context and stimulus. This has significant implications for therapeutic strategies targeting the ROCK pathway. This technical guide provides an in-depth exploration of the mechanisms by which ROCK inhibitors regulate apoptosis, presenting key signaling pathways, quantitative data from various studies, and detailed experimental protocols for researchers in the field.

The two most extensively studied ROCK inhibitors, Y-27632 and Fasudil, have been instrumental in elucidating the role of ROCK in apoptosis. While they are not isoform-specific and inhibit both ROCK1 and ROCK2, they have been widely used in preclinical and clinical studies for various conditions, including cardiovascular and neurological disorders.

Core Signaling Pathways

The RhoA/ROCK pathway is a central hub in the regulation of apoptosis, influencing both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The Central RhoA/ROCK Signaling Cascade

The canonical RhoA/ROCK pathway is initiated by the activation of the small GTPase RhoA. GTP-bound RhoA then binds to and activates ROCK, which in turn phosphorylates a number of downstream substrates to regulate actin-myosin contractility and cytoskeletal dynamics.

Caption: The core RhoA/ROCK signaling pathway leading to actomyosin contraction.

Pro-Apoptotic Functions of ROCK Signaling

In many contexts, ROCK activity is essential for the execution of apoptosis. During apoptosis, ROCK1 can be cleaved and activated by caspase-3, leading to a constitutively active form that promotes morphological changes associated with cell death, such as membrane blebbing and the formation of apoptotic bodies. Furthermore, ROCK signaling can promote apoptosis by inhibiting pro-survival pathways like PI3K/Akt through the activation of PTEN.

Caption: Pro-apoptotic signaling pathways mediated by ROCK.

Anti-Apoptotic Functions of ROCK Signaling (and Pro-Apoptotic Effects of ROCK Inhibitors)

Conversely, in certain cell types and conditions, ROCK signaling promotes cell survival. Inhibition of ROCK can therefore lead to apoptosis. For instance, in some cancer cells, ROCK inhibition has been shown to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. ROCK inhibitors can also suppress the activation of pro-survival pathways like JNK and p38 MAPKs.

Caption: Pro-apoptotic effects of ROCK inhibitors via suppression of survival signals.

Quantitative Data on ROCK Inhibitor Effects on Apoptosis

The following tables summarize quantitative data from various studies on the effects of ROCK inhibitors on apoptotic markers.

Table 1: Effects of Y-27632 on Apoptosis

| Cell Type | Condition | Y-27632 Concentration | Effect on Apoptosis | Reference |

| Salivary Gland Stem Cells | Dissociation-induced | Not specified | Reduced early apoptosis (0.32% vs 1.86%), late apoptosis (0.72% vs 4.43%), and necrosis (2.43% vs 10.43%) | |

| Murine Prostate Stem/Progenitor Cells | Dissociation-induced | Not specified | Increased cloning efficiency 8-fold by suppressing apoptosis | |

| Embryonic Avian Corneal Epithelium | - | 10 µM | Increased annexin V binding and caspase-3 activity | |

| Human Keratinocytes | Myc-expressing | Not specified | 2.69-fold decrease in caspase-3-positive cells | |

| Human iPSC-derived Cardiomyocytes | Serum starvation and suspension | 10 µM | Significantly reduced apoptosis |

Table 2: Effects of Fasudil on Apoptosis

| Cell Type/Model | Condition | Fasudil Concentration/Dose | Effect on Apoptosis | Reference |

| H9c2 Cardiomyocytes | High glucose-induced | Not specified | Suppressed early apoptosis | |

| Apolipoprotein E-deficient mice | Angiotensin II-induced abdominal aortic aneurysm | High dose | Decreased AAA by 45% and significantly inhibited apoptosis | |

| Rat brain ischemic penumbra | Middle cerebral artery occlusion | 10 mg/kg | Significantly decreased neuronal apoptosis and caspase-3 activity | |

| Small-cell lung cancer xenograft | - | Not specified | Promoted tumor apoptosis in vivo | |

| Neonatal rat cardiomyocytes | High glucose-induced | Not specified | Effectively ameliorated cardiomyocyte apoptosis |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of ROCK inhibitors and apoptosis. Below are standard protocols for key assays mentioned in the literature.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Detailed Methodology:

-

Cell Preparation:

-

For suspension cells, collect by centrifugation.

-

For adherent cells, gently detach using trypsin or a cell scraper. Inactivate trypsin with serum-containing media, then collect cells by centrifugation.

-

Wash cells once with cold PBS.

-

-

Staining:

-

Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V (or another fluorochrome).

-

Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3.

Detailed Methodology:

-

Protein Extraction:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.

Detailed Methodology:

-

Sample Preparation:

-

Fix cells or tissue sections with 4% paraformaldehyde.

-

Permeabilize the samples with a solution like 0.1% Triton X-100 in 0.1% sodium citrate.

-

-

Labeling:

-

Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP (e.g., FITC-dUTP), for 1 hour at 37°C in a humidified chamber.

-

-

Detection:

-

Wash the samples with PBS.

-

If desired, counterstain the nuclei with a DNA stain like DAPI or Hoechst.

-

Mount the samples and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

Conclusion

The regulation of apoptosis by ROCK signaling is a multifaceted process with significant therapeutic implications. ROCK inhibitors can either promote or inhibit apoptosis depending on the specific cellular context, highlighting the importance of a thorough understanding of the underlying molecular mechanisms for their application in drug development. The dual nature of ROCK's role in cell survival and death underscores the need for careful consideration of the cellular and disease model when investigating the effects of ROCK inhibitors. The signaling pathways, quantitative data, and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to further unravel the intricate relationship between ROCK signaling and apoptosis.

Understanding the Impact of ROCK Inhibitors on Cellular Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of cellular contractility, adhesion, and migration. By modulating the organization of the actin cytoskeleton and the formation of focal adhesions, this pathway plays a pivotal role in determining cell shape and motility. Consequently, ROCK inhibitors have emerged as powerful tools in cell biology research and as promising therapeutic agents for a variety of diseases, including cancer, glaucoma, and cardiovascular disorders.[1][2] This technical guide provides an in-depth overview of the mechanism of action of ROCK inhibitors, their profound effects on cellular morphology, and detailed protocols for key experiments to study these effects.

The RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway is a key regulator of actomyosin contractility and cytoskeletal dynamics. When activated by upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several downstream substrates, leading to increased cellular contractility and stabilization of the actin cytoskeleton.[3]

Key Downstream Effectors of ROCK:

-

Myosin Light Chain (MLC) Phosphatase (MLCP): ROCK phosphorylates the myosin binding subunit (MYPT1) of MLCP, which inhibits its phosphatase activity. This leads to an accumulation of phosphorylated MLC (pMLC).[3]

-

Myosin Light Chain (MLC): Increased levels of pMLC promote the assembly of myosin II filaments and enhance their interaction with actin filaments, resulting in increased stress fiber formation and cellular contraction.[4]

-

LIM Kinase (LIMK): ROCK activates LIMK by phosphorylation. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[3]

-

Cofilin: The inhibition of cofilin leads to the stabilization and accumulation of F-actin, further contributing to the formation of stress fibers.[3]

The concerted action of these downstream effectors results in a highly contractile cellular phenotype with well-defined stress fibers and mature focal adhesions.

The RhoA/ROCK signaling pathway.

Impact of ROCK Inhibitors on Cellular Morphology

ROCK inhibitors, such as Y-27632 and Fasudil, are ATP-competitive inhibitors that block the kinase activity of ROCK1 and ROCK2. Inhibition of ROCK disrupts the downstream signaling cascade, leading to a dramatic and rapid change in cellular morphology.

Key Morphological Changes Observed with ROCK Inhibition:

-

Loss of Stress Fibers: The most prominent effect of ROCK inhibition is the disassembly of actin stress fibers. This occurs due to the decreased phosphorylation of MLC and the increased activity of cofilin, leading to actin filament depolymerization.[5]

-

Disassembly of Focal Adhesions: Mature, elongated focal adhesions are dependent on the tension generated by stress fibers. With the loss of stress fibers, focal adhesions disassemble or are replaced by smaller, more punctate adhesions.[5]

-

Altered Cell Shape: Cells treated with ROCK inhibitors often lose their flattened, polygonal shape and adopt a more rounded or stellate appearance, characterized by the formation of long, thin cellular protrusions.[6]

-

Increased Cell Spreading: Paradoxically, while causing a loss of central stress fibers, ROCK inhibition can promote the spreading of some cell types on certain substrates.[7]

Quantitative Analysis of Morphological Changes

The morphological changes induced by ROCK inhibitors can be quantified using image analysis software. The following tables summarize quantitative data from studies investigating the effects of the ROCK inhibitor Y-27632 on various cell types.

Table 1: Effect of Y-27632 on Focal Adhesion Length in U2OS Cells

| Y-27632 Concentration | Median Focal Adhesion Length (µm) |

| 0 µM (Control) | ~2.5 |

| 1 µM | ~2.2 |

| 2 µM | ~2.0 |

| 5 µM | ~1.8 |

| 10 µM | ~1.5 |

Data adapted from a study on U2OS osteosarcoma cells.

Table 2: Effect of Y-27632 on Cell Area in Human Embryonic Stem Cell-Derived Retinal Pigmented Epithelium (hESC-RPE)

| Treatment | Average Cell Area (µm²) |

| Control | ~1000 |

| Y-27632 (10 µM) | ~1500 |

Data adapted from a study on hESC-RPE cells, indicating increased cell spreading with ROCK inhibition in this cell type.[7]

Experimental Protocols

To investigate the impact of ROCK inhibitors on cellular morphology, a combination of techniques is typically employed. Below are detailed protocols for key experiments.

Immunofluorescence Staining of Actin Cytoskeleton and Focal Adhesions

This protocol allows for the visualization of changes in stress fibers and focal adhesions following ROCK inhibitor treatment.

Immunofluorescence staining workflow.

Materials:

-

Cells cultured on glass coverslips

-

ROCK inhibitor (e.g., Y-27632)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibody against a focal adhesion protein (e.g., anti-vinculin)

-

Fluorescently-labeled secondary antibody

-

Fluorescently-labeled phalloidin (for F-actin staining)

-

DAPI (for nuclear staining)

-

Phosphate Buffered Saline (PBS)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency. Treat the cells with the desired concentration of ROCK inhibitor for the appropriate duration. Include a vehicle-treated control.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-vinculin) in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody and Phalloidin Incubation: Dilute the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin in Blocking Buffer. Incubate the cells with this solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS, protected from light.

-

Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

Western Blotting for Phosphorylated Myosin Light Chain (pMLC) and Phosphorylated Cofilin (p-Cofilin)

This protocol allows for the quantification of changes in the phosphorylation status of key ROCK substrates.

Materials:

-

Cells cultured in petri dishes

-

ROCK inhibitor (e.g., Y-27632)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies against pMLC, total MLC, p-cofilin, and total cofilin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Treat cells with ROCK inhibitor as described previously. Wash cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-pMLC) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total MLC) or a housekeeping protein (e.g., GAPDH or β-actin).

Cell Motility/Wound Healing Assay

This assay is used to assess the effect of ROCK inhibitors on collective cell migration.[8]

Wound healing assay workflow.

Materials:

-

Cells cultured in multi-well plates

-

ROCK inhibitor (e.g., Y-27632)

-

Sterile pipette tips (e.g., p200)

-

Culture medium

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed cells in a multi-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.

-

Create the Wound: Once the cells are confluent, use a sterile pipette tip to create a straight scratch or "wound" through the center of the monolayer.

-

Wash and Treat: Gently wash the cells with PBS to remove any detached cells and debris. Replace the PBS with fresh culture medium containing the desired concentration of ROCK inhibitor or vehicle control.

-

Imaging: Immediately after adding the treatment, acquire images of the wound at multiple defined locations for each well. This will serve as the "Time 0" measurement.

-

Incubation and Time-Lapse Imaging: Incubate the plate under normal culture conditions. Acquire images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) to monitor wound closure.

-

Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each treatment condition.

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed effects of ROCK inhibitors on cell morphology and migration are not due to cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

ROCK inhibitor (e.g., Y-27632)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate at an appropriate density. Treat the cells with a range of concentrations of the ROCK inhibitor for the desired duration. Include untreated and vehicle-treated controls.

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Conclusion

ROCK inhibitors are indispensable tools for dissecting the intricate mechanisms that govern cellular morphology and movement. By disrupting the RhoA/ROCK signaling pathway, these compounds induce dramatic and quantifiable changes in the actin cytoskeleton and focal adhesions. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted effects of ROCK inhibitors in their specific cellular systems. A thorough understanding of how these inhibitors impact cellular architecture is essential for advancing our knowledge of fundamental cell biology and for the continued development of novel therapeutic strategies targeting the ROCK pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting the roles of ROCK isoforms in stress-induced cell detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]

- 6. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wound healing assay | Abcam [abcam.com]

- 8. hitthepass.com [hitthepass.com]

Unraveling the Isoform-Specific Functions of ROCK1 and ROCK2: A Technical Guide for Researchers

An in-depth exploration of the distinct and overlapping roles of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is critical for advancing research in cellular biology and developing targeted therapeutics. While highly homologous, these two serine/threonine kinases exhibit non-redundant and sometimes opposing functions in a multitude of cellular processes, from cytoskeletal organization and cell migration to proliferation and apoptosis. This guide provides a comprehensive overview of the foundational research on ROCK1 and ROCK2, presenting key quantitative data, detailed experimental protocols, and illustrative signaling pathways to aid researchers in dissecting their specific functions.

Core Distinctions and Overlapping Roles

ROCK1 and ROCK2, downstream effectors of the small GTPase RhoA, share 65% overall identity in their amino acid sequences and a remarkable 92% identity within their kinase domains.[1][2][3] Despite this structural similarity, their functional divergence is underscored by distinct tissue expression patterns, subcellular localizations, and differential regulation.[1][4][5]

Tissue Expression: In mice, ROCK1 mRNA is ubiquitously expressed, with notable exceptions in the brain and muscle. Conversely, ROCK2 mRNA is abundantly expressed in the brain, muscle, heart, lung, and placenta.[1][4] This differential expression suggests specialized roles in various physiological and pathological contexts.

Cellular Functions: Research has illuminated a fascinating dichotomy in their cellular roles. For instance, in glioblastoma cells, selective knockdown of ROCK1 alters substrate-dependent migration, while ROCK2 knockdown increases migration independent of the substrate.[6][7] Furthermore, ROCK1 knockdown has been shown to reduce cell proliferation, whereas ROCK2 knockdown enhances it.[6][7] In the context of the actin cytoskeleton, ROCK1 is often associated with its destabilization through the regulation of myosin light chain 2 (MLC2) phosphorylation, while ROCK2 is implicated in stabilizing the actin cytoskeleton via cofilin phosphorylation.[8][9][10]

Quantitative Data Summary

To facilitate a clear comparison of the distinct functions of ROCK1 and ROCK2, the following tables summarize key quantitative findings from foundational research studies.

| Feature | ROCK1 | ROCK2 | Cell Type/Model | Reference |

| Proliferation | Reduces proliferation upon knockdown | Enhances proliferation upon knockdown | Glioblastoma cells | [6][7] |

| Migration | Alters substrate-dependent migration upon knockdown | Increases migration independent of substrate upon knockdown | Glioblastoma cells | [6][7] |

| Actin Cytoskeleton Regulation | Destabilizes through MLC2 phosphorylation | Stabilizes through cofilin phosphorylation | Mouse embryonic fibroblasts | [8][9][10] |

| Apoptosis | Activated by Caspase-3 cleavage | Activated by Granzyme B cleavage | General | [1][3][11] |

| Cardiac Function | Implicated in cardiac fibrosis | Implicated in cardiac hypertrophy | Mouse models | [12][13] |

| Dendritic Structure (mPFC) | Regulates dendritic length and intersections | Minimal effect on dendritic length | Mouse models (ROCK1+/-, ROCK2+/-) | [14][15] |

| Dendritic Spine Morphology (mPFC) | Decreases apical spine length | Increases apical spine length | Mouse models (ROCK1+/-, ROCK2+/-) | [14][15] |

| Downstream Substrate Phosphorylation | Effect of ROCK1 Knockdown/Inhibition | Effect of ROCK2 Knockdown/Inhibition | Cell Line | Reference |

| Myosin Light Chain 2 (MLC2) | Decreased phosphorylation | Reduced or no change in phosphorylation | Mouse embryonic fibroblasts, CHO.K1 cells | [5][8] |

| Cofilin | Preserved phosphorylation | Reduced phosphorylation | Mouse embryonic fibroblasts | [8] |

| LIM Kinase (LIMK) | Reduced phosphorylation | Reduced phosphorylation | Mouse synaptic fractions | [14][15] |

| Myosin Phosphatase Target Subunit 1 (MYPT1) | Decreased phosphorylation | Decreased phosphorylation | Human keratinocytes | [16] |

Key Signaling Pathways

The distinct roles of ROCK1 and ROCK2 can be attributed to their differential engagement with upstream regulators and downstream effectors. The following diagrams illustrate some of the key signaling pathways.

Experimental Protocols

Dissecting the specific functions of ROCK1 and ROCK2 requires precise experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

siRNA-mediated Knockdown of ROCK1 and ROCK2 in Cell Culture

This protocol describes the transient knockdown of ROCK1 or ROCK2 expression in cultured cells to study their specific functions.

Materials:

-

Cultured cells (e.g., HaCaT keratinocytes, glioblastoma cell lines)

-

siRNA oligos targeting ROCK1, ROCK2, and a non-silencing control (NSC)

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Complete cell culture medium

-

6-well plates

-

Western blot analysis reagents

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Preparation:

-

For each well, dilute 20 pmol of siRNA oligo in 100 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL), mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.

-

-

Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and the stability of the target proteins.

-

Validation of Knockdown: Harvest the cells and perform western blot analysis to confirm the specific knockdown of ROCK1 or ROCK2 protein expression. Use antibodies specific to ROCK1 and ROCK2. A loading control (e.g., GAPDH or β-actin) should be included.

-

Functional Assays: Once knockdown is confirmed, proceed with functional assays such as proliferation assays (e.g., BrdU incorporation), migration assays (e.g., Transwell or wound healing assays), or analysis of cytoskeletal organization by immunofluorescence.

Analysis of Downstream Substrate Phosphorylation by Western Blot

This protocol is used to assess the activation state of ROCK signaling pathways by measuring the phosphorylation of its key downstream substrates.

Materials:

-

Cell lysates from control and experimental conditions (e.g., ROCK1/2 knockdown or inhibitor treatment)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: phospho-MLC2 (Ser19), phospho-Cofilin (Ser3), phospho-LIMK1/2 (Thr508/505), phospho-MYPT1 (Thr696), and total protein antibodies for each substrate.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a blotting membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-MLC2) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.

-

Densitometric Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This protocol can be used to directly measure the kinase activity of ROCK1 and ROCK2 against a specific substrate.

Materials:

-

Recombinant active ROCK1 and ROCK2 enzymes

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Substrate protein (e.g., recombinant MYPT1 or a peptide substrate)

-

[γ-32P]ATP or a non-radioactive ATP/ADP detection system (e.g., ADP-Glo™ Kinase Assay)

-

Reaction tubes

-

Scintillation counter or luminometer

Procedure:

-

Reaction Setup: In a reaction tube, combine the kinase buffer, recombinant ROCK1 or ROCK2 enzyme, and the substrate protein.

-

Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-32P]ATP if using the radioactive method).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction by adding SDS-PAGE sample buffer (for radioactive method) or the appropriate reagent from the non-radioactive kit.

-

Detection of Phosphorylation:

-

Radioactive Method: Run the reaction products on an SDS-PAGE gel, dry the gel, and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate. The amount of phosphorylation can be quantified by densitometry or by excising the band and measuring radioactivity with a scintillation counter.

-